1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- 1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-
Brand Name: Vulcanchem
CAS No.: 17336-84-4
VCID: VC18398192
InChI: InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3
SMILES:
Molecular Formula: C8H18N2
Molecular Weight: 142.24 g/mol

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl-

CAS No.: 17336-84-4

Cat. No.: VC18398192

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

1-Butene-1,3-diamine, N,N,N',N'-tetramethyl- - 17336-84-4

Specification

CAS No. 17336-84-4
Molecular Formula C8H18N2
Molecular Weight 142.24 g/mol
IUPAC Name 1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine
Standard InChI InChI=1S/C8H18N2/c1-8(10(4)5)6-7-9(2)3/h6-8H,1-5H3
Standard InChI Key DOJGJJJBWVDGTJ-UHFFFAOYSA-N
Canonical SMILES CC(C=CN(C)C)N(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a four-carbon butene chain (C=C-C-C) with dimethylamino (-N(CH₃)₂) groups at positions 1 and 3. The IUPAC name, 1-N,1-N,3-N,3-N-tetramethylbut-1-ene-1,3-diamine, reflects this substitution pattern . Key structural identifiers include:

  • SMILES: CC(C=CN(C)C)N(C)C

  • InChIKey: DOJGJJJBWVDGTJ-UHFFFAOYSA-N

The conjugated system formed by the amine groups and the double bond may influence its electronic properties, though experimental evidence for this is lacking.

Physical Properties

Data from multiple sources reveal inconsistencies in reported values, highlighting the need for further experimental validation:

PropertyValueSource
Density0.841±0.06 g/cm³ChemBK
Boiling Point64°C (lit.) / 184.9°CChemBK , Axsyn
Predicted pKa9.03±0.50ChemBK
Flash Point57.6°CAxsyn

The significant discrepancy in boiling points (64°C vs. 184.9°C) may arise from differences in measurement conditions or isomer purity. The lower value from ChemBK aligns more closely with analogous aliphatic amines, suggesting potential errors in Axsyn’s dataset .

Synthesis and Reactivity

Reactivity Profile

The compound’s tertiary amine groups and unsaturated backbone enable several reaction types:

  • Coordination Chemistry: Potential to act as a bidentate ligand for transition metals (e.g., Cu²⁺, Ni²⁺), though no complexes have been reported.

  • Alkylation Reactions: Quaternary ammonium salts could form via alkylation at the nitrogen centers.

  • Oxidation: Susceptibility to oxidation at the double bond or amine groups, possibly yielding nitroxides or imines.

Applications and Industrial Relevance

Organic Synthesis

The compound’s structure suggests utility in:

  • Phase-Transfer Catalysis: As a cationic surfactant in biphasic reactions.

  • Ligand Design: For stabilizing metal catalysts in cross-coupling reactions.

Specialty Chemicals

Its low density and moderate polarity make it a candidate for:

  • Ionic Liquids: As a cation precursor for tailored solvents.

  • Polymer Additives: To modify rheological properties in polyurethanes or epoxies.

HazardCode
Acute toxicity (oral)H301
Skin corrosion/irritationH314
Acute toxicity (inhalation)H330

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